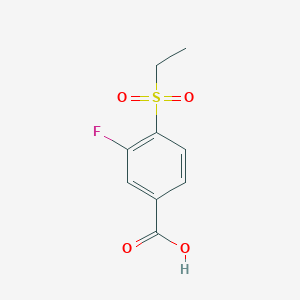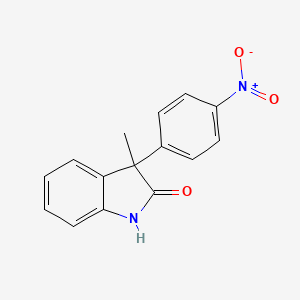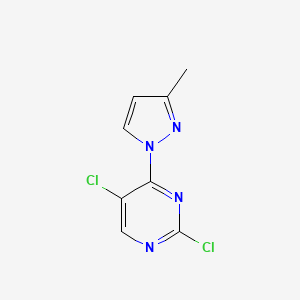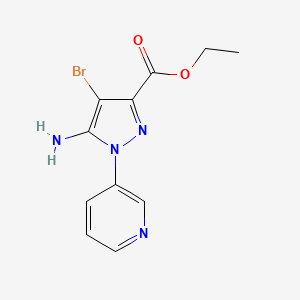
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the ethynyl moiety, which is further connected to the thiophene ring. The carboxylic acid group is located at the second position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with an appropriate ethynylating agent in the presence of a base. The hydroxycyclohexyl group can be introduced through a subsequent reaction with a cyclohexanone derivative under suitable conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Addition: The ethynyl group can participate in addition reactions with various reagents, forming addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the thiophene ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
2-Thiophenecarboxylic acid derivatives: These compounds have various substituents on the thiophene ring, affecting their chemical behavior and applications.
Cyclohexyl-substituted thiophenes: These compounds have different substituents on the cyclohexyl group, influencing their biological activities and industrial uses.
Properties
Molecular Formula |
C13H14O3S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-[2-(1-hydroxycyclohexyl)ethynyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O3S/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15) |
InChI Key |
XKATZEZOSUITPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(S2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)


![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)



